molecular formula C22H19N3O2S B6566251 methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021230-33-0

methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No. B6566251
CAS RN: 1021230-33-0
M. Wt: 389.5 g/mol
InChI Key: XKUFHNNUPMSYKM-LDADJPATSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole and its derivatives often involves the use of glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered ring containing two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . This property can influence its reactivity in chemical reactions.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

The safety and hazards of imidazole and its derivatives would depend on their specific structures. Some imidazole derivatives are used in commercially available drugs, suggesting they have acceptable safety profiles when used appropriately .

Future Directions

The broad range of chemical and biological properties of imidazole makes it a valuable synthon in the development of new drugs . Future research may focus on synthesizing new imidazole derivatives and studying their properties and potential applications.

properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-4-5-17(10-15(14)2)20-13-28-21(25-20)18(11-23)12-24-19-8-6-16(7-9-19)22(26)27-3/h4-10,12-13,24H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUFHNNUPMSYKM-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

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